![molecular formula C22H20FN3O3S2 B2401835 4-(N,N-diallylsulfamoyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide CAS No. 476626-13-8](/img/structure/B2401835.png)
4-(N,N-diallylsulfamoyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide
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Description
4-(N,N-diallylsulfamoyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide, also known as DASB, is a chemical compound that has been widely used in scientific research. It is a selective serotonin transporter (SERT) ligand that is commonly used to study the role of the serotonin system in various physiological and pathological conditions.
Scientific Research Applications
Antimicrobial Properties
A significant application of compounds related to 4-(N,N-diallylsulfamoyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is in antimicrobial research. For instance, derivatives of thiazole have shown promising antimicrobial activities. One study synthesized a range of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and found some to be more potent than standard reference drugs against pathogenic strains. Particularly, compounds with antibacterial properties were more effective against Gram-positive strains, indicating the potential of thiazole derivatives in combating bacterial infections (Bikobo et al., 2017).
Anticancer Research
In the realm of anticancer research, thiazole derivatives have also demonstrated significant efficacy. For example, a study on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against various cancer cell lines. These findings suggest the potential of thiazole-based compounds in developing new anticancer drugs (Ravinaik et al., 2021).
properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S2/c1-3-13-26(14-4-2)31(28,29)19-11-7-17(8-12-19)21(27)25-22-24-20(15-30-22)16-5-9-18(23)10-6-16/h3-12,15H,1-2,13-14H2,(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIBEXFIHHVNMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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